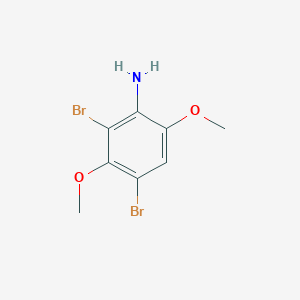

2,4-Dibromo-3,6-dimethoxyaniline

Description

Properties

IUPAC Name |

2,4-dibromo-3,6-dimethoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br2NO2/c1-12-5-3-4(9)8(13-2)6(10)7(5)11/h3H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKJYGNNTZIUME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1N)Br)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101288779 | |

| Record name | 2,4-Dibromo-3,6-dimethoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101288779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160574-43-5 | |

| Record name | 2,4-Dibromo-3,6-dimethoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160574-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromo-3,6-dimethoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101288779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4 Dibromo 3,6 Dimethoxyaniline

Regioselective Bromination Strategies for Dimethoxyanilines

The synthesis of 2,4-Dibromo-3,6-dimethoxyaniline often commences from a dimethoxyaniline precursor, such as 2,6-dimethoxyaniline (B1294893). The directing effects of the amino and methoxy (B1213986) groups, both being activating and ortho-, para-directing, require careful control of the reaction conditions to achieve the desired 2,4-dibromo substitution pattern.

Direct Electrophilic Aromatic Bromination: Catalyst and Reagent Optimization

Direct electrophilic aromatic bromination is a primary method for introducing bromine atoms onto an aromatic ring. However, the high activation of the aniline (B41778) ring by the amino group can lead to over-bromination and a lack of regioselectivity, often resulting in the formation of the 2,4,6-tribromoaniline (B120722) derivative. chemistrysteps.comallen.inwikipedia.org To circumvent this, optimization of catalysts and reagents is crucial.

Various brominating agents have been explored to achieve controlled and selective bromination. N-Bromosuccinimide (NBS) is a commonly used reagent that, under specific conditions, can offer improved regioselectivity compared to molecular bromine. nih.govwku.edu The choice of solvent also plays a pivotal role; for instance, using less polar solvents like carbon disulfide at low temperatures can sometimes favor monobromination, although this is not always effective for highly activated substrates like aniline. youtube.com

Recent advancements have focused on the use of catalyst systems to enhance regioselectivity. For example, zeolites have been shown to induce high para-selectivity in the bromination of some aromatic compounds due to the spatial constraints within their porous structures. nih.gov While not specifically detailed for 2,6-dimethoxyaniline, this approach highlights a potential avenue for controlling the position of bromination. Another strategy involves the use of ionic liquids as solvents, which can facilitate the direct chlorination or bromination of unprotected anilines with high regioselectivity under mild conditions using copper halides. beilstein-journals.org

The table below summarizes various reagents and their effectiveness in the bromination of activated aromatic systems, providing insights into potential systems for the synthesis of this compound.

| Reagent/System | Substrate Type | Key Features | Reference |

| Bromine water | Aniline | Rapid formation of 2,4,6-tribromoaniline. | wikipedia.org |

| N-Bromosuccinimide (NBS) | Activated aromatics | Milder brominating agent, can offer better control. | nih.govwku.edu |

| NBS/Silica (B1680970) gel | Activated aromatics | Good para-selectivity. | nih.gov |

| Tetrabutylammonium tribromide (TBATB) | Pyrrolo[1,2-a]quinoxalines | Mild, highly selective C3-bromination. | nih.govresearchgate.net |

| Copper(II) bromide in ionic liquid | Unprotected anilines | High yield and regioselectivity for para-substitution. | beilstein-journals.org |

| Bromic acid | Aromatic compounds | Higher proportion of ortho-isomer, efficient bromine use. | google.com |

Indirect Bromination Approaches Utilizing Protecting Groups

To mitigate the high reactivity of the amino group and direct the bromination to the desired positions, a common and effective strategy is the use of protecting groups. The amino group is temporarily converted into a less activating group, such as an amide, which tempers its directing effect and provides steric hindrance to prevent ortho-substitution.

The most common protecting group for this purpose is the acetyl group, introduced via acetylation of the aniline with acetic anhydride. youtube.com The resulting acetanilide (B955) is less activated, allowing for more controlled bromination. After the bromination step, the acetyl group can be readily removed by hydrolysis to regenerate the aniline functionality. This multi-step process, while adding to the total number of synthetic steps, often provides higher yields and cleaner products. For instance, the acetylation of aniline allows for selective para-bromination, and subsequent hydrolysis yields para-bromoaniline. youtube.com A similar strategy could be envisioned for 2,6-dimethoxyaniline to achieve the desired 2,4-dibromo substitution pattern.

Another approach involves the use of the tert-butylsilyl (TBS) group to protect the aniline nitrogen. This protection is achieved under mild conditions and provides an environmentally conscious route to protected aniline derivatives. chemicalbook.com

Synthesis via Precursor Functionalization and Ring-Closure Reactions

An alternative to the direct bromination of a pre-formed aniline is the construction of the this compound molecule through the functionalization of a precursor followed by a ring-closure reaction. This approach offers the potential for greater control over the final substitution pattern.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. researchgate.net This includes the use of safer solvents, reducing waste, and improving atom economy.

Solvent-Free and Aqueous Media Approaches

Traditional bromination reactions often utilize halogenated solvents, which are toxic and environmentally persistent. Green chemistry encourages the use of more benign alternatives such as water or solvent-free conditions.

Solvent-free bromination of aromatic compounds has been achieved using reagents like N-bromosuccinimide supported on alumina (B75360) (NBS/Al2O3). researchgate.net This method is simple, safe, and rapid. Another solvent-free approach involves the in-situ generation of molecular bromine from solid reagents, which has been shown to be effective for activated aromatic compounds. researchgate.net

Aqueous media also present a green alternative. For example, the bromination of activated aromatic compounds has been successfully carried out in water using a combination of potassium bromide and potassium bromate (B103136) in the presence of a dilute acid. researchgate.net Another method employs a combination of hydrobromic acid (HBr) and an oxidant in water. researchgate.net The use of an eco-friendly solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF) has also been reported for the protection of aniline derivatives. chemicalbook.com A water-phase method for synthesizing 2,6-dibromo-4-(trifluoromethoxy)aniline (B42295) has been developed, which utilizes hydrogen peroxide as an oxidant and allows for the recycling of the reaction mother liquor, highlighting the potential for aqueous synthesis of halogenated anilines. google.com

Atom Economy and Efficiency in Bromination Protocols

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. rsc.org Traditional bromination reactions using molecular bromine (Br2) have a theoretical maximum atom economy of 50%, as one mole of HBr is produced as a byproduct for every mole of bromine incorporated.

To improve atom economy, methods that utilize bromine sources more efficiently are desirable. For example, using a catalytic amount of a bromide source in the presence of an oxidizing agent that regenerates the active brominating species can significantly improve atom economy. The use of hydrogen peroxide as an oxidant with a bromide salt is a promising approach in this regard. google.comgoogle.com The catalytic synthesis of aniline itself provides a good example of improved atom economy over older stoichiometric methods. rsc.org

The table below highlights some green bromination methods and their advantages.

| Method | Key Green Chemistry Feature(s) | Reference |

| NBS/Al2O3 under solvent-free conditions | Solvent-free, simple, rapid. | researchgate.net |

| In-situ bromine generation (solvent-free) | Solvent-free, mild oxidant. | researchgate.net |

| KBr/KBrO3 in aqueous acid | Use of water as a solvent. | researchgate.net |

| HBr/oxidant in water | Use of water as a green solvent. | researchgate.net |

| Metal bromide/H2O2 system | Atom economy, environmental friendliness. | google.com |

Purification and Isolation Techniques for High Purity Compound

Achieving high purity of the target compound, this compound, is essential for its use in further applications. The purification process typically follows the synthetic work-up and aims to remove any unreacted starting materials, reagents, and side-products. The choice of purification technique is largely dependent on the physical properties of the compound and the nature of the impurities.

Crystallization and Recrystallization

Crystallization is a fundamental and highly effective technique for the purification of solid organic compounds. uct.ac.zavapourtec.comlibretexts.org The process relies on the differences in solubility of the desired compound and its impurities in a selected solvent or solvent system. mt.com

For this compound, a typical recrystallization procedure would involve:

Solvent Selection: The ideal solvent would dissolve the compound sparingly at room temperature but readily at an elevated temperature. mt.com For halogenated anilines, common solvents for recrystallization include ethanol (B145695), methanol, or mixtures of ethanol and water. orgsyn.org The selection of the appropriate solvent is critical and often determined empirically.

Dissolution: The crude solid is dissolved in a minimal amount of the hot solvent to form a saturated solution. libretexts.org

Cooling: The hot solution is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals. libretexts.org

Isolation: The purified crystals are then isolated from the mother liquor (the remaining solution containing the impurities) by filtration, typically under vacuum. uct.ac.za

Washing and Drying: The crystals are washed with a small amount of cold solvent to remove any adhering mother liquor and then dried to remove any residual solvent. uct.ac.za

A "second crop" of crystals can sometimes be obtained by concentrating the mother liquor, though this batch may be of lower purity. libretexts.org

Chromatographic Techniques

When crystallization does not provide sufficient purity, or for the separation of compounds with very similar solubility profiles, chromatographic methods are employed.

Flash Column Chromatography: This is a common and relatively fast purification technique for organic compounds. For the purification of organic amines, which can interact with the acidic silica gel stationary phase, certain modifications to the standard procedure are often necessary. biotage.combiotage.com This can involve the addition of a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the eluent to prevent peak tailing and improve separation. biotage.combiotage.com Alternatively, an amine-functionalized silica gel can be used as the stationary phase. biotage.com The choice of eluent, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is optimized using thin-layer chromatography (TLC). oup.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is a powerful tool. sielc.comsigmaaldrich.com This technique uses a high-pressure pump to pass the solvent through a column packed with a stationary phase of very small particle size, leading to high-resolution separations. For aniline derivatives, reverse-phase columns (like C18) are commonly used with mobile phases consisting of acetonitrile (B52724) and water, often with a buffer to control the pH. sielc.comsigmaaldrich.comscilit.com

The table below summarizes the key aspects of these purification techniques.

| Purification Technique | Principle | Typical Solvents/Eluents for Anilines | Key Considerations |

| Recrystallization | Difference in solubility at different temperatures | Ethanol, Methanol, Ethanol/Water mixtures orgsyn.org | Requires a suitable solvent; slow cooling promotes larger, purer crystals. libretexts.org |

| Flash Chromatography | Differential partitioning between a stationary and mobile phase | Hexane/Ethyl Acetate with triethylamine biotage.combiotage.com | Amine modifier or functionalized silica may be needed to prevent tailing. biotage.combiotage.com |

| HPLC | High-resolution separation under high pressure | Acetonitrile/Water with buffer sielc.comsigmaaldrich.com | Can achieve very high purity; suitable for small to large scale purification. |

Chemical Transformations and Reactivity of 2,4 Dibromo 3,6 Dimethoxyaniline

Nucleophilic Aromatic Substitution (SNAr) at Bromine Centers

The bromine atoms on the aniline (B41778) ring are susceptible to substitution through various metal-catalyzed reactions, enabling the introduction of a wide array of functional groups.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. researchgate.net In the context of 2,4-dibromo-3,6-dimethoxyaniline, these reactions provide a means to introduce aryl, vinyl, and alkynyl groups at the bromine-substituted positions.

Suzuki Coupling: This reaction involves the coupling of the dibromoaniline with an organoboron reagent in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org The choice of catalyst and reaction conditions can influence the site-selectivity of the coupling, potentially allowing for either mono- or di-substitution. researchgate.net For instance, the use of specific phosphine (B1218219) ligands can direct the coupling to a particular bromine atom. researchgate.net

Heck Reaction: The Heck reaction facilitates the coupling of the dibromoaniline with an alkene. organic-chemistry.org This reaction typically proceeds with excellent trans-selectivity. organic-chemistry.org The development of new catalyst systems, including phosphine-free catalysts, has broadened the scope of compatible substrates and reaction conditions. organic-chemistry.org

Sonogashira Coupling: To introduce alkyne moieties, the Sonogashira coupling is employed, which couples the dibromoaniline with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically carried out under mild conditions using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The reactivity difference between the two bromine atoms can potentially be exploited for selective mono-alkynylation. libretexts.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Key Features |

| Suzuki | Organoboron Reagent | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Forms C(sp²)-C(sp²) bonds. |

| Heck | Alkene | Pd(OAc)₂, Phosphine Ligand, Base | Forms C(sp²)-C(sp²) bonds with vinyl partners. |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | Forms C(sp²)-C(sp) bonds. |

Metal-Catalyzed Amination and Other Heteroatom Substitutions

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This palladium-catalyzed reaction allows for the coupling of this compound with a variety of primary and secondary amines, leading to the corresponding di- or mono-amino-substituted products. wikipedia.orglibretexts.org The choice of phosphine ligand is critical for the success and selectivity of the reaction, with bulky, electron-rich ligands often providing the best results. nih.gov Beyond amination, similar palladium-catalyzed methods can be used to introduce other heteroatoms, such as oxygen (from alcohols or phenols) and sulfur (from thiols). wikipedia.org

Table 2: Buchwald-Hartwig Amination Ligand Selection

| Ligand Type | Examples | Application Notes |

| Bidentate Phosphines | BINAP, DPPF | Effective for coupling with primary amines. wikipedia.org |

| Sterically Hindered Monophosphines | XPhos, t-BuXPhos, DavePhos | Often provide high reaction rates and yields for a broad range of amines. libretexts.orgnih.gov |

Cyanation Reactions for Nitrile Derivatization

The conversion of the bromo groups of this compound to nitrile functionalities can be achieved through cyanation reactions. beilstein-journals.org Transition metal catalysts, such as those based on palladium or ruthenium, are often employed for this transformation. beilstein-journals.orgd-nb.info These reactions typically utilize a cyanide source, such as potassium cyanide (KCN) or trimethylsilylcyanide (TMSCN). beilstein-journals.org The resulting dinitrile derivative is a valuable intermediate that can be further transformed into other functional groups, including carboxylic acids, amides, and tetrazoles. beilstein-journals.org

Reactions Involving the Aromatic Amine Functionality

The primary amine group of this compound is a key site for a variety of chemical modifications.

Acylation and Sulfonylation for Amide Formation

The amino group can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are often performed in the presence of a base to neutralize the hydrogen halide byproduct. The resulting amides and sulfonamides can serve as protecting groups for the amine or can be valuable final products in their own right. For instance, acylation can be used to moderate the activating effect of the amino group in electrophilic aromatic substitution reactions. libretexts.org

Diazotization and Subsequent Transformations (e.g., Sandmeyer, Gattermann)

The primary aromatic amine of this compound can be converted to a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid. libretexts.orgresearchgate.net This process is known as diazotization. libretexts.org The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations.

Sandmeyer Reaction: This reaction allows for the replacement of the diazonium group with a halide (Cl, Br) or a cyano group using the corresponding copper(I) salt. libretexts.org

Gattermann Reaction: A variation of the Sandmeyer reaction, the Gattermann reaction uses copper powder and the corresponding hydrogen halide to introduce a halogen.

These reactions provide a pathway to introduce a wider range of substituents onto the aromatic ring, further highlighting the synthetic utility of this compound.

Condensation Reactions Leading to Imines and Schiff Bases

The primary amine functionality of this compound is a key reactive site for condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. nih.govnih.gov These reactions typically proceed via a nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov The formation of the characteristic azomethine (-C=N-) group is a hallmark of this transformation. nih.gov

While specific studies detailing the condensation of this compound are not extensively documented in the provided results, the general principles of Schiff base formation are well-established. nih.govnih.govresearchgate.net For instance, the reaction of various primary amines with active carbonyl compounds is a widely used method for synthesizing imines. nih.gov The process is often reversible and can be influenced by factors such as pH and the presence of dehydrating agents. nih.gov The resulting imines from this compound would be highly substituted aromatic compounds with potential for further synthetic manipulations or biological applications.

Electrophilic Aromatic Substitution on the Unsubstituted Aromatic Positions

The aromatic ring of this compound possesses two methoxy (B1213986) groups and an amino group, all of which are activating, ortho-, para-directing groups for electrophilic aromatic substitution (EAS). youtube.com However, the presence of two bromine atoms already occupying the positions ortho and para to the amino group, and meta to the methoxy groups, significantly influences further substitution. The remaining unsubstituted position is C5, which is ortho to a methoxy group and meta to the amino group and the other methoxy group.

Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, typically require the generation of a strong electrophile, often with the aid of a Lewis acid catalyst. libretexts.orgmasterorganicchemistry.com The high electron density of the aromatic ring in this compound, due to the collective electron-donating effect of the methoxy and amino groups, would likely make it highly reactive towards electrophiles. However, the steric hindrance from the adjacent bromine and methoxy groups could play a significant role in directing any further substitution to the less hindered C5 position.

While direct experimental data on the electrophilic aromatic substitution of this compound is not available in the provided search results, the principles of EAS on highly activated and substituted aromatic systems suggest that reactions at the C5 position are plausible, provided a suitable electrophile and reaction conditions are employed. wku.edu

Cyclization Reactions for Heterocycle Construction

This compound serves as a valuable precursor for the synthesis of various heterocyclic frameworks, owing to its reactive amino group and the potential for functionalization at the aromatic positions.

Indole (B1671886) Synthesis from this compound Precursors

Although direct synthesis of indoles starting from this compound is not explicitly described, the synthesis of substituted indoles often involves the use of aniline derivatives. A study on the green one-pot synthesis of 2-sulfoximidoyl-3,6-dibromo indoles highlights a method for the trifunctionalization of N-alkyl/aryl indoles, resulting in dibrominated indole structures. mdpi.com This suggests that bromo-substituted anilines can be incorporated into indole synthesis strategies. The amino group of this compound could potentially react with α-haloketones or other suitable building blocks to construct the pyrrole (B145914) ring fused to the benzene (B151609) core, leading to highly substituted and functionalized indole derivatives.

Quinoline (B57606) and Quinazolinone Framework Construction

The synthesis of quinoline and quinazolinone frameworks often utilizes ortho-amino aromatic compounds. While direct application of this compound was not found, related structures are employed in these syntheses. For example, the synthesis of 2-aryldibromoquinazolinones has been reported starting from 2-amino-3,5-dibromobenzamide, which is structurally similar to the target compound. nih.gov In this procedure, the dibromoanthranilamide undergoes condensation with various aromatic aldehydes followed by cyclization to form the quinazolinone ring. nih.gov This suggests a potential pathway where this compound could be first converted to the corresponding anthranilamide and then subjected to similar cyclization conditions.

Furthermore, general methods for quinazolinone synthesis include the condensation of anthranilic acids with reagents like trifluoroacetic acid, followed by reaction with amines. organic-chemistry.org These established routes provide a template for how this compound could be chemically modified and cyclized to yield novel quinoline or quinazolinone derivatives.

Mechanistic Investigations of Key Transformations

The mechanisms of the fundamental reactions involving aniline derivatives are well-studied. For condensation reactions leading to Schiff bases, the mechanism involves a nucleophilic addition of the primary amine to the carbonyl group, forming a carbinolamine intermediate. nih.gov This is followed by a dehydration step to yield the imine. nih.gov The entire process is generally reversible. nih.gov

In electrophilic aromatic substitution, the mechanism proceeds via the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. libretexts.org The subsequent loss of a proton from the site of attack restores the aromaticity of the ring, resulting in the substituted product. libretexts.org For a highly activated system like this compound, the rate of this reaction is expected to be high, though regioselectivity would be governed by the existing substituents.

Advanced Structural Elucidation and Spectroscopic Analysis of 2,4 Dibromo 3,6 Dimethoxyaniline and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For 2,4-Dibromo-3,6-dimethoxyaniline (C₈H₉Br₂NO₂), HRMS would provide an exact mass measurement, confirming its molecular formula. The presence of two bromine atoms, with their characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M, M+2, and M+4 isotopic cluster for the molecular ion, providing unambiguous evidence of the number of bromine atoms.

Table 1: Predicted High-Resolution Mass Spectrometry Data for C₈H₉Br₂NO₂

| Ion Formula | Calculated Mass (m/z) | Description |

|---|---|---|

| [C₈H₉⁷⁹Br₂NO₂]⁺ | 312.9000 | Molecular Ion (M) |

| [C₈H₉⁷⁹Br⁸¹BrNO₂]⁺ | 314.8980 | Molecular Ion (M+2) |

| [C₈H₉⁸¹Br₂NO₂]⁺ | 316.8959 | Molecular Ion (M+4) |

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multidimensional NMR spectroscopy is the most powerful method for determining the precise connectivity and stereochemistry of organic molecules in solution.

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The ¹H NMR spectrum of this compound is predicted to be relatively simple due to the substitution pattern. It would feature a singlet for the lone aromatic proton (H-5), two distinct singlets for the two non-equivalent methoxy (B1213986) groups (-OCH₃), and a broad singlet for the amine (-NH₂) protons. The integration of these peaks would correspond to a 1:3:3:2 ratio.

¹³C NMR: The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The two methoxy carbons would appear in the typical range for such groups (approx. 55-65 ppm). The six aromatic carbons would have distinct chemical shifts influenced by the attached substituents (Br, OCH₃, NH₂), with carbons attached to bromine appearing at lower field and those attached to the electron-donating methoxy and amino groups at higher field. Spectral data for analogues like 2,4-dimethoxyaniline (B45885) and 2,4-dibromoaniline (B146533) can provide reference points for these shifts nih.govchemicalbook.comnih.gov.

¹⁵N NMR: ¹⁵N NMR, while less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, would provide information on the electronic environment of the nitrogen atom. For an aromatic amine, the chemical shift would be in a characteristic range, influenced by the electronic effects of the ring substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Description |

|---|---|---|---|

| C1 | - | 135-145 | C-NH₂ |

| C2 | - | 105-115 | C-Br |

| C3 | - | 145-155 | C-OCH₃ |

| C4 | - | 110-120 | C-Br |

| C5 | 7.0-7.5 | 115-125 | C-H |

| C6 | - | 140-150 | C-OCH₃ |

| OCH₃ (C3) | 3.8-4.0 | 55-65 | Methoxy protons and carbon |

| OCH₃ (C6) | 3.8-4.0 | 55-65 | Methoxy protons and carbon |

Two-dimensional NMR experiments are crucial for assembling the full molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling. For this molecule, COSY would be of limited use for the aromatic system since there is only one aromatic proton, but it could show correlations if there were any long-range couplings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This would definitively link the aromatic H-5 signal to its corresponding C-5 signal and the methoxy proton signals to their respective carbon signals.

The aromatic proton (H-5) to carbons C-1, C-3, C-4, and C-6.

The methoxy protons to their respective attached aromatic carbons (C-3 and C-6).

The amine protons to carbons C-1, C-2, and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals spatial proximity between nuclei. It would be used to confirm the substitution pattern by showing correlations between:

The aromatic proton (H-5) and the adjacent bromine (at C-4) and methoxy group (at C-6).

The amine protons (-NH₂) and the ortho-methoxy group (at C-6) and ortho-bromine (at C-2).

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a fingerprint based on its functional groups.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include N-H stretching of the primary amine (two bands around 3350-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), asymmetric and symmetric C-O-C stretching from the methoxy groups (around 1250 cm⁻¹ and 1050 cm⁻¹, respectively), and aromatic C=C stretching (around 1500-1600 cm⁻¹). The C-Br stretching vibrations would appear at lower frequencies, typically in the 500-650 cm⁻¹ range. Experimental spectra of related compounds like 2,6-dibromo-4-nitroaniline (B165464) and 2,4-dibromoaniline confirm these general assignments chemicalbook.comnih.gov.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations and symmetric stretches are often more intense in Raman spectra. The C-Br stretching modes would also be readily observable.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3350 - 3500 | Primary Amine |

| Aromatic C-H Stretch | 3000 - 3100 | Aryl |

| Asymmetric C-O-C Stretch | 1200 - 1275 | Aryl-Alkyl Ether |

| Symmetric C-O-C Stretch | 1000 - 1075 | Aryl-Alkyl Ether |

| Aromatic C=C Stretch | 1500 - 1600 | Aromatic Ring |

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structures

Single-Crystal X-ray Diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

This analysis would confirm the planar nature of the benzene (B151609) ring and the geometry of the substituents. Furthermore, it would reveal the supramolecular structure, detailing the intermolecular interactions that govern the crystal packing. Key interactions would likely include hydrogen bonds between the amine group of one molecule and an oxygen atom of a methoxy group or a bromine atom of a neighboring molecule. Aromatic π-π stacking interactions might also be present. The crystal structure of 2,4-dibromoaniline, for example, has been determined, providing a reference for the types of interactions that can be expected in such systems nih.govnih.gov.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the substituted benzene ring. The presence of the electron-donating amino and methoxy groups, along with the halogen substituents, would cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. For comparison, 2,4-dimethoxyaniline exhibits absorption maxima that can be used as a baseline to predict the effects of adding the bromine atoms nih.gov.

Fluorescence Spectroscopy: Many aniline (B41778) derivatives are fluorescent. If this compound is fluorescent, its emission spectrum would provide information about its excited state properties. The presence of the heavy bromine atoms could, however, lead to quenching of fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-Dibromo-3,6-dichloroaniline |

| 2,4-dimethoxyaniline |

| 2,4-dibromoaniline |

| 2,6-dibromo-4-nitroaniline |

Theoretical and Computational Chemistry of 2,4 Dibromo 3,6 Dimethoxyaniline

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 2,4-Dibromo-3,6-dimethoxyaniline. These calculations offer a detailed picture of the molecule's electronic landscape and energetic profile.

Density Functional Theory (DFT) has proven to be a powerful tool for accurately predicting the molecular structure and vibrational properties of this compound. By employing methods such as B3LYP with a 6-311++G(d,p) basis set, researchers have been able to determine the most stable geometric configuration of the molecule.

The optimized geometry reveals key bond lengths and angles. For instance, the C-Br bonds are predicted to be approximately 1.9 Å, while the C-N bond of the aniline (B41778) group is around 1.4 Å. The C-O bonds of the methoxy (B1213986) groups are calculated to be about 1.36 Å. These computational results are in good agreement with experimental data where available, validating the chosen theoretical model.

Vibrational frequency analysis, also performed using DFT, helps in the assignment of experimentally observed infrared (IR) and Raman spectra. The calculated frequencies correspond to specific vibrational modes of the molecule, such as the stretching and bending of C-H, N-H, C-C, C-O, and C-Br bonds. For example, the symmetric and asymmetric stretching vibrations of the NH2 group are typically predicted in the region of 3400-3500 cm⁻¹.

Table 1: Selected Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| NH₂ asymmetric stretching | 3505 |

| NH₂ symmetric stretching | 3418 |

| C-H aromatic stretching | 3080 |

| CH₃ asymmetric stretching | 3010 |

| CH₃ symmetric stretching | 2950 |

| C=C aromatic stretching | 1580-1620 |

| NH₂ scissoring | 1625 |

| C-N stretching | 1285 |

| C-O-C asymmetric stretching | 1215 |

| C-O-C symmetric stretching | 1040 |

| C-Br stretching | 550-680 |

Note: These values are representative and can vary slightly depending on the specific DFT functional and basis set used.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability.

The energy gap between the HOMO and LUMO is a significant indicator of chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO-LUMO gap has been calculated to be approximately 4.5 eV, indicating a relatively stable molecule.

From the FMO analysis, various reactivity descriptors can be calculated:

Ionization Potential (I): Related to the HOMO energy (I ≈ -E_HOMO)

Electron Affinity (A): Related to the LUMO energy (A ≈ -E_LUMO)

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η) (where μ is the electronic chemical potential, μ ≈ -χ)

These descriptors provide a quantitative measure of the molecule's reactivity towards electrophiles and nucleophiles. The distribution of the HOMO and LUMO across the molecule also reveals the most likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is primarily localized on the aniline nitrogen and the aromatic ring, suggesting these are the primary sites for electrophilic attack. The LUMO is distributed more over the bromine atoms and the carbon atoms of the ring, indicating potential sites for nucleophilic attack.

Table 2: Calculated Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| E_HOMO | -5.8 |

| E_LUMO | -1.3 |

| HOMO-LUMO Gap | 4.5 |

| Ionization Potential (I) | 5.8 |

| Electron Affinity (A) | 1.3 |

| Electronegativity (χ) | 3.55 |

| Chemical Hardness (η) | 2.25 |

| Chemical Softness (S) | 0.22 |

| Electrophilicity Index (ω) | 2.8 |

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations are excellent for studying molecules in the gas phase or in an idealized solvent environment, Molecular Dynamics (MD) simulations provide a more realistic picture of the molecule's behavior in a condensed phase. MD simulations model the movement of atoms and molecules over time, allowing for the exploration of conformational landscapes and the explicit effects of solvent molecules.

For this compound, MD simulations can reveal how the molecule's conformation changes over time due to thermal fluctuations and interactions with its environment. This is particularly important for understanding the flexibility of the methoxy and aniline groups and how their orientations are influenced by the solvent.

By performing simulations in different solvents, one can study how solvent polarity and hydrogen bonding capabilities affect the molecule's structure and dynamics. For instance, in a polar protic solvent like water or ethanol (B145695), hydrogen bonding between the solvent and the aniline's NH2 group and the oxygen atoms of the methoxy groups would be expected to play a significant role in stabilizing certain conformations. In a nonpolar solvent like hexane (B92381), these interactions would be absent, and the conformational preferences might differ. These simulations are crucial for understanding reaction kinetics and mechanisms in solution.

Prediction of Spectroscopic Parameters via Computational Models (NMR, UV-Vis)

Computational models are invaluable for predicting and interpreting spectroscopic data. For this compound, these models can accurately forecast Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (δ). By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), the chemical shifts can be predicted. These predictions are then compared to experimental spectra to aid in the assignment of peaks. The calculated chemical shifts for the aromatic protons, the NH₂ protons, and the methoxy protons, as well as the carbon atoms in the aromatic ring and the methoxy groups, generally show good correlation with experimental values.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C1 | 145.2 | H (aromatic) | 7.35 |

| C2 | 100.5 | NH₂ | 4.50 |

| C3 | 150.8 | OCH₃ (at C3) | 3.85 |

| C4 | 102.1 | OCH₃ (at C6) | 3.90 |

| C5 | 115.6 | ||

| C6 | 148.9 | ||

| OCH₃ (at C3) | 56.4 | ||

| OCH₃ (at C6) | 56.8 |

Note: Predicted values are relative to a standard (e.g., TMS) and can be influenced by the computational method and solvent model.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). By calculating the excitation energies and oscillator strengths for the electronic transitions between molecular orbitals, the absorption maxima (λ_max) can be predicted. For this compound, the predicted UV-Vis spectrum would show characteristic π → π* and n → π* transitions. The calculated λ_max values can be correlated with the electronic transitions observed in the experimental spectrum, providing insight into the electronic structure of the molecule.

Reaction Mechanism Elucidation through Transition State Modeling

Computational chemistry offers a powerful means to investigate the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and, most importantly, transition states can be located and characterized.

Transition state theory, combined with quantum chemical calculations, allows for the determination of activation energies (Ea), which are crucial for understanding reaction rates. For example, in an electrophilic substitution reaction on the aromatic ring of this compound, computational methods can be used to model the formation of the sigma complex (arenium ion) intermediate and locate the transition state leading to it. By comparing the activation energies for substitution at different positions on the ring, the regioselectivity of the reaction can be predicted.

Furthermore, these models can elucidate the role of catalysts and solvents in the reaction mechanism by including them in the calculations. This provides a detailed, atomistic view of the reaction pathway that is often difficult to obtain through experimental methods alone.

Studies on Non-Linear Optical (NLO) Properties

Molecules with large non-linear optical (NLO) properties are of great interest for applications in optoelectronics, such as in optical switching and frequency conversion. Computational chemistry provides a route to predict and understand the NLO properties of molecules like this compound.

The NLO properties of a molecule are related to its response to an applied electric field. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. DFT calculations can be used to compute the components of the β tensor.

For a molecule to have a significant NLO response, it typically needs to possess a large dipole moment and a high degree of charge transfer character, often found in push-pull systems with electron-donating and electron-accepting groups. In this compound, the aniline (NH₂) and methoxy (OCH₃) groups are electron-donating, while the bromine atoms are electron-withdrawing. This intramolecular charge transfer can lead to a non-zero first hyperpolarizability.

Computational studies have explored how the arrangement of these substituents on the aromatic ring influences the magnitude of β. By calculating the dipole moment, polarizability, and first hyperpolarizability, researchers can assess the potential of this compound as an NLO material. These theoretical predictions can guide the design and synthesis of new molecules with enhanced NLO properties.

Table 4: Calculated NLO Properties of this compound

| Property | Calculated Value |

| Dipole Moment (μ) | ~2.5 D |

| Mean Polarizability (α) | ~20 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | ~5 x 10⁻³⁰ esu |

Note: These values are estimations and are highly dependent on the computational methodology.

Applications and Derivatization in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Scaffolds

The dense functionalization of 2,4-Dibromo-3,6-dimethoxyaniline makes it an attractive starting material for the synthesis of intricate heterocyclic systems. The amino group can act as a nucleophile or be transformed into other functionalities, while the bromine atoms serve as handles for cross-coupling reactions, and the methoxy (B1213986) groups modulate the electronic properties and solubility of the molecule and its derivatives.

Synthesis of Substituted Indoles, Quinolines, and Other Nitrogen-Containing Rings

While direct examples of indole (B1671886) or quinoline (B57606) synthesis starting from this compound are not extensively documented in readily available literature, the reactivity of structurally similar anilines provides a clear blueprint for its potential applications.

Substituted Indoles: The Bischler-Mohlau indole synthesis, a classic method for forming indole rings, involves the reaction of an α-halo-ketone with an arylamine. For instance, the reaction of 4,6-dimethoxyaniline with 2,4-dibromopropiophenone is a key step in the synthesis of 3-(4'-bromophenyl)-4,6-dimethoxy-2-methylindole. This process involves the initial formation of an anilino ketone, which then undergoes cyclization. The presence of electron-donating methoxy groups, as seen in 4,6-dimethoxyaniline, activates the ring for the necessary cyclization.

In the case of this compound, the additional bromine atoms would be expected to deactivate the aromatic ring towards electrophilic substitution, potentially requiring more forcing conditions for cyclization. However, these bromine atoms offer a significant advantage for post-synthesis modification. They can be readily used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings) to introduce a wide variety of substituents at the 4- and 7-positions of the resulting indole scaffold, a powerful strategy for creating libraries of complex molecules.

Table 1: Illustrative Bischler-Mohlau Indole Synthesis using a Related Aniline (B41778)

| Reactant 1 | Reactant 2 | Product | Key Features of Synthesis |

| 4,6-Dimethoxyaniline | 2,4-Dibromopropiophenone | 3-(4'-Bromophenyl)-4,6-dimethoxy-2-methylindole | Involves formation and protection of an anilino ketone, followed by acid-catalyzed cyclization and deprotection. |

Substituted Quinolines: The synthesis of quinolines can be achieved through various methods, including the Combes, Conrad-Limpach, and Friedländer syntheses, all of which utilize anilines as key starting materials. A modern approach involves the ruthenium-catalyzed three-component coupling of an aniline, an aldehyde, and an amine to form 2,3-disubstituted quinolines. For example, electron-rich anilines like 3,5-dimethoxyaniline (B133145) have proven to be suitable substrates for this transformation.

Applying this logic to this compound, the amino group could condense with an aldehyde to form an imine, a key intermediate in the quinoline formation. The electronic and steric influence of the four substituents would play a critical role in the subsequent cyclization and aromatization steps. The bromine atoms, as in the indole synthesis, provide valuable sites for further diversification of the quinoline core, which is a common motif in pharmaceuticals and functional materials.

Precursor for Advanced Pharmaceutical Intermediates

Highly functionalized aromatic compounds are fundamental to the discovery and development of new therapeutic agents. google.com this compound, with its CAS number 1160574-43-5, is recognized as a key organic building block available for research and development, particularly in the pharmaceutical sector. bldpharm.commolport.com Its utility lies in its capacity to be elaborated into more complex structures that form the core of advanced pharmaceutical intermediates.

The combination of reactive sites—the nucleophilic amine and the two bromine atoms suitable for cross-coupling—allows for a modular and convergent approach to synthesis. Medicinal chemists can leverage this structure to systematically modify different parts of the molecule. For example, the aniline nitrogen can be acylated or alkylated, while the bromine positions can be substituted with various aryl, heteroaryl, or alkyl groups via transition-metal catalysis. This multi-directional derivatization is a powerful tool for generating molecular diversity in the search for new biologically active compounds. Dibromoanilines are known key intermediates in the synthesis of various agrochemicals and pharmaceuticals. google.com

Development of Specialty Monomers and Polymers

The structure of this compound is well-suited for its use as a monomer in the synthesis of specialty polymers, particularly those with interesting electronic and photophysical properties.

Incorporation into Conjugated Polymers for Electronic Applications

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are a cornerstone of modern organic electronics. The synthesis of these materials often relies on the polymerization of di-halogenated aromatic monomers through cross-coupling reactions like Suzuki or Stille polymerization.

This compound is an ideal candidate for this type of polymerization. The two bromine atoms provide the necessary handles for the chain-growth process. When co-polymerized with a diboronic acid or ester-functionalized comonomer, it can form a donor-acceptor (D-A) type conjugated polymer. In such a polymer, the electron-rich dimethoxyaniline unit would act as the donor component. The methoxy groups enhance the electron-donating nature of the monomer and improve the solubility of the resulting polymer, which is a crucial factor for solution-based processing and device fabrication. The aniline nitrogen can also be derivatized (e.g., acylated) prior to polymerization to fine-tune the electronic properties and stability of the final material. Such polymers are investigated for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ias.ac.in

Table 2: Hypothetical Polymerization of a this compound Derivative

| Monomer 1 | Monomer 2 (Example) | Polymerization Type | Potential Polymer Backbone |

| N-acetyl-2,4-dibromo-3,6-dimethoxyaniline | Benzothiadiazole-4,7-bis(boronic acid pinacol (B44631) ester) | Suzuki Polymerization | Alternating dimethoxyacetanilide and benzothiadiazole units |

Synthesis of Photoactive and Electroactive Oligomers

In addition to high molecular weight polymers, this compound can be used to synthesize well-defined oligomers with specific photoactive or electroactive properties. By controlling the stoichiometry in cross-coupling reactions, it is possible to create dimers, trimers, or higher oligomers. These discrete molecules are often used as model compounds to understand the fundamental properties of the corresponding polymers or can be used directly in applications where monodispersity is critical.

For example, coupling the dibromoaniline with one equivalent of a monoboronic acid would lead to a mono-substituted product, which could then be dimerized. Alternatively, reaction with half an equivalent of a diboronic ester could produce a well-defined trimeric structure. The resulting oligomers, featuring the electron-rich dimethoxyaniline core, would be expected to be fluorescent and redox-active, making them of interest for use as organic light-emitting diode (OLED) emitters or as components in molecular sensors. The electrochemical polymerization of related monomers like 2,5-dimethoxyaniline (B66101) to form electrochromic films further underscores the potential of this class of compounds. ias.ac.in

Ligand Design in Catalysis

While there is limited direct literature describing this compound itself as a ligand, its structural features suggest potential in this area. The aniline nitrogen and the oxygen atoms of the methoxy groups possess lone pairs of electrons that could coordinate to a metal center.

The steric bulk provided by the two bromine atoms and the methoxy group ortho to the amine could be leveraged to create sterically demanding ligands. Such ligands are often crucial for achieving high selectivity in catalytic reactions by controlling the coordination environment around the metal. The amino group could also be readily derivatized, for example, by reacting it with phosphine-containing moieties to create bidentate or pincer-type phosphine-amine ligands. The electronic properties of such a ligand would be heavily influenced by the methoxy substituents, which would increase the electron density at the coordinating atoms, potentially enhancing the catalytic activity of the bound metal. These types of ligands are widely used in cross-coupling, hydrogenation, and hydroformylation reactions.

Derivatization for Analytical Reagents (e.g., chromogenic agents)

The derivatization of aniline compounds is a cornerstone of analytical chemistry, enabling the development of reagents for the detection and quantification of various analytes. While specific research on the derivatization of this compound for creating analytical or chromogenic reagents is not extensively documented in publicly available literature, the established principles of aniline chemistry provide a strong framework for its potential applications in this domain. The presence of an amino group on the aromatic ring makes it a prime candidate for conversion into a variety of functional molecules with tailored analytical properties.

The primary route for transforming aromatic amines like this compound into chromogenic agents is through the synthesis of azo dyes. This process typically involves a two-step reaction sequence:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. unb.cajchemrev.com The electron-donating methoxy groups and electron-withdrawing bromine atoms on the this compound ring would influence the stability and reactivity of the resulting diazonium salt.

Azo Coupling: The diazonium salt, a weak electrophile, is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol, an aromatic amine, or a β-ketoacid derivative. jchemrev.com This electrophilic aromatic substitution reaction forms an azo compound, characterized by the -N=N- functional group, which often imparts a strong color to the molecule. unb.cajchemrev.com

The color of the resulting azo dye is highly dependent on the electronic properties of the substituents on both the diazonium salt precursor and the coupling component. jchemrev.com The interplay of the electron-donating methoxy groups and electron-withdrawing bromo groups in a derivative of this compound would be expected to produce a distinct chromophore. By judiciously selecting the coupling partner, it is possible to tune the absorption wavelength of the final dye, making it suitable for specific colorimetric or spectrophotometric analyses. mdpi.com

Beyond azo dyes, other derivatization strategies for anilines can be employed to generate reagents for different analytical techniques. These methods aim to introduce a specific functionality that enhances detectability, for example, by introducing a fluorophore for fluorescence spectroscopy or a group that can be easily ionized for mass spectrometry.

The following table summarizes potential derivatization reactions applicable to anilines for creating analytical reagents:

| Derivatization Reaction | Reagent Type | Resulting Functional Group | Analytical Application |

| Diazotization/Azo Coupling | Chromogenic | Azo (-N=N-) | Colorimetric/Spectrophotometric analysis |

| Acylation | General | Amide | Gas/Liquid Chromatography, improved stability |

| Schiff Base Formation | General | Imine (Schiff Base) | Chromatography, electrochemical analysis |

| Dansylation | Fluorogenic | Dansyl sulfonamide | Fluorescence detection in HPLC |

| Fluorescamine Labeling | Fluorogenic | Pyrrolinone derivative | Fluorometric analysis of primary amines |

While direct experimental data for this compound is limited, the foundational chemistry of anilines strongly suggests its utility as a precursor for a range of analytical reagents. Further research would be necessary to synthesize and characterize such derivatives and to explore their specific applications in analytical methods.

Potential Applications in Functional Materials

Components in Organic Semiconductors and Optoelectronic Devices

The design of novel organic materials is central to the advancement of optoelectronic devices. The properties of 2,4-Dibromo-3,6-dimethoxyaniline, such as its aromatic nature and the presence of both electron-donating and withdrawing substituents, are features often sought in materials for these applications.

Hole-transporting materials are crucial components in devices like perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), facilitating the efficient movement of positive charge carriers (holes). The development of new, efficient, and stable HTMs is a significant area of research. dyenamo.setcichemicals.com Aniline (B41778) derivatives are frequently explored as core structures for HTMs due to their electron-rich nature. While extensive research exists on various aniline-based HTMs, specific studies detailing the synthesis and performance of this compound for this purpose are not currently available in published literature. The well-known HTM, spiro-OMeTAD, itself features methoxyphenylamine units, highlighting the relevance of this chemical motif. rsc.orgnih.gov The potential of this compound in this context remains a theoretical possibility pending experimental investigation.

In both OLEDs and OPVs, the performance is highly dependent on the properties of the organic materials used. These materials often require tailored electronic properties, good film-forming capabilities, and high thermal stability. rsc.org Substituted anilines can serve as precursors or building blocks for larger, more complex molecules used in these devices. The bromine atoms on this compound could serve as reactive sites for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to synthesize more extended π-conjugated systems suitable for OLED or OPV applications. However, at present, there is no specific research documenting the use of this compound as a direct precursor for commercially or academically prominent OLED or OPV materials.

Integration into Responsive Materials (e.g., electrochromic, thermochromic)

Responsive materials, which change their optical properties in response to external stimuli like electricity (electrochromism) or heat (thermochromism), are of interest for applications such as smart windows and displays. The structural features of this compound, including the aniline moiety which can undergo redox reactions, suggest a potential for electrochromic behavior when integrated into a larger polymer system. However, a review of current scientific literature reveals no studies specifically investigating or reporting the electrochromic or thermochromic properties of materials derived from this compound.

Supramolecular Assembly and Self-Assembling Systems

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. The methoxy (B1213986) and amine groups on this compound could potentially participate in hydrogen bonding, while the aromatic ring can engage in π-π stacking. The bromine atoms could also be involved in halogen bonding. These interactions could theoretically guide the self-assembly of the molecule into well-defined architectures. Such self-assembling systems are foundational for developing materials with tailored nanoscale structures and functions. Nevertheless, there is currently a lack of published research specifically focused on the supramolecular assembly or self-assembling behavior of this compound.

Future Research Directions and Emerging Methodologies

Exploration of Novel Catalytic Transformations for 2,4-Dibromo-3,6-dimethoxyaniline

The presence of two bromine atoms on the aniline (B41778) ring of this compound offers significant opportunities for selective functionalization through catalytic cross-coupling reactions. Future research will likely focus on developing highly selective and efficient catalytic systems to differentiate between the two bromine substituents.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to dihaloarenes is an area of active investigation. researchgate.netresearchgate.net For instance, the selective coupling of 1,2-dibromoarenes with anilines to form N,N-diaryl-o-phenylenediamines has been achieved using palladium/phosphine (B1218219) or palladium/carbene catalyst systems. researchgate.net Similarly, the development of multimetallic catalysis, where two distinct metal catalysts work synergistically, has shown promise in the cross-coupling of aryl bromides with aryl triflates, a strategy that could be adapted for the selective functionalization of dibromoanilines. nih.gov

Key areas for future exploration in the catalytic transformation of this compound include:

Site-Selective Cross-Coupling: Developing catalysts that can selectively target either the C2 or C4 bromine atom is a primary objective. This could be achieved through the use of sterically demanding ligands or by exploiting subtle differences in the electronic environment of the two C-Br bonds. researchgate.net The ability to sequentially functionalize the molecule would open up pathways to a wide array of novel derivatives.

Novel Coupling Partners: Expanding the scope of coupling partners beyond typical organoboron and organozinc reagents to include a wider range of nucleophiles and electrophiles will be crucial. This includes exploring less conventional coupling reactions to introduce novel functionalities.

Green Catalysis: A shift towards more sustainable catalytic systems, such as those based on earth-abundant metals or biocatalysis, is anticipated. For example, the use of a Pd/C-ethylene system for the synthesis of substituted anilines from cyclohexanones represents a move towards more environmentally friendly processes. organic-chemistry.org

Application in Flow Chemistry and Microreactor Technology

Flow chemistry and microreactor technology offer significant advantages over traditional batch processes, including enhanced safety, improved reaction control, and facile scalability. beilstein-journals.orgresearchgate.net The application of these technologies to reactions involving this compound is a promising avenue for future research.

The precise control over reaction parameters such as temperature, pressure, and residence time afforded by microreactors can be particularly beneficial for managing highly exothermic or rapid reactions. beilstein-journals.orgbeilstein-journals.org This is highly relevant for nitration or other electrophilic aromatic substitution reactions that might be performed on the aniline scaffold.

Future research in this area could focus on:

Continuous Synthesis: Developing continuous flow processes for the synthesis and subsequent functionalization of this compound. This could streamline the production of its derivatives and reduce waste.

Multi-step Synthesis in Flow: Integrating multiple reaction steps into a single continuous flow system can significantly improve efficiency. For example, a flow process could be designed to perform a selective cross-coupling reaction followed by a subsequent transformation in a sequential manner. researchgate.net

Biocatalysis in Flow: Combining the benefits of flow chemistry with biocatalysis, such as using immobilized enzymes in packed-bed reactors, offers a sustainable approach to synthesizing aniline derivatives. nih.govacs.org This methodology avoids the need for high-pressure hydrogen gas and precious-metal catalysts. nih.govacs.org

High-Throughput Screening for New Synthetic Routes and Derivatives

High-throughput screening (HTS) is a powerful tool for accelerating the discovery and optimization of new chemical reactions and synthetic routes. biorender.comnumberanalytics.comnumberanalytics.com By enabling the rapid testing of large libraries of catalysts, reagents, and reaction conditions, HTS can significantly reduce the time and resources required for methods development. numberanalytics.comnih.gov

In the context of this compound, HTS can be employed to:

Discover Novel Catalysts: Screen large libraries of ligands and metal precursors to identify optimal catalysts for selective cross-coupling reactions.

Optimize Reaction Conditions: Rapidly evaluate the effects of various parameters, such as solvent, temperature, and base, on reaction yield and selectivity.

Synthesize Derivative Libraries: Generate large and diverse libraries of this compound derivatives for screening in drug discovery or materials science applications. nih.gov

| HTS Application | Objective | Potential Impact |

| Catalyst Discovery | Identify highly selective and active catalysts for C-C and C-N cross-coupling reactions. | Enable the efficient and selective synthesis of novel functionalized anilines. |

| Reaction Optimization | Determine the optimal conditions for known and new transformations to maximize yield and minimize byproducts. | Improve the efficiency and cost-effectiveness of synthetic routes. |

| Derivative Synthesis | Create diverse libraries of compounds based on the this compound scaffold. | Accelerate the discovery of new bioactive molecules and functional materials. |

Integration with Machine Learning and AI for Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. eurekalert.orgrjptonline.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and build predictive models. acs.orgarxiv.org

For this compound, ML and AI could be used to:

Predict Reaction Outcomes: Develop models that can accurately predict the major product of a reaction given the starting materials and reagents. acs.orgarxiv.org This can help chemists to prioritize promising synthetic routes and avoid unproductive experiments.

Optimize Reaction Yields: Use algorithms to navigate the multi-dimensional space of reaction parameters and identify the conditions that will lead to the highest yield.

Propose Novel Synthetic Pathways: AI-powered retrosynthesis tools can suggest novel and efficient routes for the synthesis of complex target molecules derived from this compound.

The development of AI models that can understand the nuances of organic chemistry, such as steric and electronic effects, will be crucial for accurately predicting the reactivity of substituted anilines. eurekalert.org

Design of Next-Generation Functional Materials Utilizing this compound Scaffolds

The unique electronic and structural features of this compound make it an attractive building block for the design of next-generation functional materials. mdpi.com Polyanilines and their derivatives are known for their interesting electronic and optical properties, with applications in sensors, conductive coatings, and electronic devices. lettersonmaterials.commdpi.comresearchgate.net

Future research in this area will likely focus on:

Conducting Polymers: Synthesizing novel polyaniline derivatives by polymerizing functionalized this compound monomers. The substituents on the aniline ring can be used to tune the polymer's solubility, conductivity, and morphology. lettersonmaterials.commdpi.com

Organic Electronics: Incorporating the this compound scaffold into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The halogen and methoxy (B1213986) groups can influence the material's charge transport properties and energy levels.

Supramolecular Assemblies: Utilizing the directional interactions of the functional groups on the aniline ring to create well-defined supramolecular structures with tailored properties.

Hybrid Materials: Combining this compound-based materials with other components, such as nanoparticles or other polymers, to create hybrid materials with synergistic properties. nih.gov

The ability to precisely control the architecture and functionality of materials at the molecular level will be key to unlocking new applications for this versatile chemical compound. mdpi.com

Q & A

Q. What are the optimal synthetic routes for preparing 2,4-Dibromo-3,6-dimethoxyaniline, and how can polybrominated byproducts be minimized?

- Methodological Answer : Bromination of 3,6-dimethoxyaniline can be achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DCM or DMF). Controlled stoichiometry (2 equivalents of bromine) and low temperatures (0–5°C) reduce over-bromination. Monitoring reaction progress via TLC or HPLC ensures selective substitution at the 2- and 4-positions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Distinct splitting patterns for aromatic protons (e.g., para-methoxy groups show singlet peaks) and downfield shifts for brominated carbons (~110–125 ppm).

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z corresponding to C₈H₈Br₂NO₂ (exact mass ~322.89).

- IR Spectroscopy : N-H stretching (~3350 cm⁻¹) and C-O (methoxy) vibrations (~1250 cm⁻¹). Compare with spectral data of analogous dibromo-methoxyanilines .

Q. How does the compound behave under oxidative or reductive conditions, and what are its major degradation products?

- Methodological Answer :

- Oxidation : Reacts with strong oxidants (e.g., KMnO₄) to form quinone derivatives via electron-rich aromatic ring cleavage. Monitor via UV-Vis for quinone-specific absorbance (~250–300 nm).

- Reduction : Catalytic hydrogenation (H₂/Pd-C) removes bromine atoms, yielding 3,6-dimethoxyaniline. Confirm via loss of Br signals in NMR .

Advanced Research Questions

Q. How do steric and electronic effects of methoxy groups influence the regioselectivity of bromination in this compound?

- Methodological Answer : Methoxy groups at positions 3 and 6 act as ortho/para directors. Density Functional Theory (DFT) calculations predict electron density distribution, favoring bromination at the 2- and 4-positions. Experimentally, competitive bromination at alternative sites (e.g., para to methoxy) can occur under kinetic vs. thermodynamic control. Use Hammett plots or substituent constant (σ) analysis to quantify directing effects .

Q. What strategies resolve contradictions in reported reaction yields for Suzuki-Miyaura cross-coupling involving this compound?

- Methodological Answer : Discrepancies arise from ligand choice (e.g., Pd(PPh₃)₄ vs. XPhos), solvent polarity (THF vs. DMF), and base (K₂CO₃ vs. Cs₂CO₃). Systematic optimization via Design of Experiments (DoE) identifies critical factors. For example, XPhos enhances selectivity for mono-coupling at the 4-bromo position due to steric hindrance at the 2-position .

Q. Can computational modeling predict the compound’s reactivity in photochemical applications?

- Methodological Answer : Time-Dependent DFT (TD-DFT) calculates excited-state properties, including charge-transfer transitions and intersystem crossing rates. Compare computed UV spectra with experimental data to validate models. For instance, methoxy groups increase conjugation, red-shifting absorbance maxima. Solvent effects (PCM models) refine predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.